2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid
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Overview
Description
2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and trifluoromethyl groups, making it a valuable subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable aniline derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step usually involves the formation of the oxobutanoic acid moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 2,3-Dibromo-5-(trifluoromethyl)aniline
- 2,3-Dibromo-4-oxobutanoic acid
Uniqueness
What sets 2,3-Dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, enhances its reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
196712-74-0 |
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Molecular Formula |
C11H7Br2ClF3NO3 |
Molecular Weight |
453.43 g/mol |
IUPAC Name |
2,3-dibromo-4-[2-chloro-5-(trifluoromethyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H7Br2ClF3NO3/c12-7(8(13)10(20)21)9(19)18-6-3-4(11(15,16)17)1-2-5(6)14/h1-3,7-8H,(H,18,19)(H,20,21) |
InChI Key |
OCEDCVMKMJHRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)C(C(C(=O)O)Br)Br)Cl |
Origin of Product |
United States |
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